1-methyl-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-Methyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound that belongs to the triazole family. This compound is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms, with a carboxylic acid group attached to the fourth carbon atom. The presence of the methyl group at the first nitrogen atom distinguishes it from other triazole derivatives. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It’s worth noting that 1h-1,2,3-triazole analogs have been reported to exhibit inhibitory potential against thecarbonic anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide.
Mode of Action
It can be inferred from related compounds that it may interact with its target enzyme through direct binding with the active site residues . This interaction could potentially inhibit the enzyme’s activity, leading to changes in the biochemical processes it regulates.
Biochemical Pathways
Given its potential inhibitory effect on the carbonic anhydrase-ii enzyme, it can be inferred that it may impact thecarbon dioxide transport and pH regulation pathways in the body .
Result of Action
Based on its potential inhibitory effect on the carbonic anhydrase-ii enzyme, it can be inferred that it may lead to alterations incarbon dioxide transport and pH balance within the body .
Biochemical Analysis
Biochemical Properties
1-methyl-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to act as a precursor for the synthesis of nucleoside analogues, such as Ribavirin . The compound interacts with enzymes involved in esterification processes, such as those catalyzing the conversion of 5-amino-1,2,4-triazole-3-carboxylic acid to its methyl ester . These interactions are crucial for the formation of biologically active molecules that can be used in antiviral therapies.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways and gene expression. For instance, it has been observed to affect the activity of the PXR receptor, which plays a role in the regulation of drug metabolism and detoxification pathways . Additionally, this compound can impact cellular metabolism by altering the expression of genes involved in metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form stable complexes with enzymes and proteins allows it to modulate their activity, leading to changes in gene expression and cellular function . These interactions are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, allowing for extended observation periods in in vitro and in vivo experiments . Its degradation products and their impact on cellular processes must also be taken into account.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced antiviral activity. At higher doses, it can lead to toxic or adverse effects, including disruptions in metabolic pathways and cellular toxicity . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to biologically active forms. The compound’s role in the synthesis of nucleoside analogues highlights its importance in antiviral therapies . Additionally, its interactions with metabolic enzymes can influence metabolic flux and the levels of various metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing any adverse effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction typically requires a copper(I) catalyst and proceeds under mild conditions to form the triazole ring. The carboxylic acid group can be introduced through subsequent functionalization steps.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of flow chemistry techniques to enhance reaction efficiency and scalability. Continuous flow reactors allow for precise control over reaction parameters, leading to higher yields and reduced reaction times. The use of microwave irradiation and other advanced techniques can further optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the methyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Triazole N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
1-Methyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
1-Methyl-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:
1H-1,2,4-Triazole-3-carboxylic acid: Lacks the methyl group at the first nitrogen atom, leading to different chemical properties and reactivity.
3-Methyl-1H-1,2,4-triazole: The methyl group is attached to the third nitrogen atom, resulting in distinct biological activities.
1,2,4-Triazole-3-carboxylic acid: Similar structure but different substitution pattern, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-methyltriazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-7-2-3(4(8)9)5-6-7/h2H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUXBHALPHVDFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617803 | |
Record name | 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90617803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16681-71-3 | |
Record name | 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90617803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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